2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide, commonly referred to as ethyl 3-methyl-4-nitropyridine-2-carboxylate N-oxide, is a derivative of pyridine characterized by the presence of a nitro group at the 4-position and a methyl group at the 3-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 195.18 g/mol. The compound exhibits diverse chemical properties due to the presence of functional groups, making it of interest in both synthetic and medicinal chemistry.
The chemical behavior of 2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide can be attributed to its functional groups. Common reactions include:
Compounds similar to 2-Pyridinecarboxylic acid derivatives have shown various biological activities, including:
The synthesis of 2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide can be achieved through several methods:
2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide has several applications:
Interaction studies involving this compound often focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its potential therapeutic effects and mechanisms of action. For instance:
Several compounds share structural similarities with 2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Pyridinecarboxylic acid | No nitro group | Exhibits different biological activities |
| Methyl 4-nitronicotinate | Methyl group at position 4 | Known for enhanced antimicrobial properties |
| Ethyl picolinate | Ethyl ester form without nitro | Widely used in flavoring and fragrance industries |
| 3-Pyridinecarboxylic acid | Different substitution pattern | Potential vasodilatory effects |
Each of these compounds demonstrates unique properties and applications based on their structural variations and functional groups. The presence of the nitro group and N-oxide in 2-Pyridinecarboxylic acid, 3-methyl-4-nitro-, ethyl ester, 1-oxide distinguishes it from its analogs by potentially enhancing its biological activity and reactivity in chemical processes.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 3-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylate, reflecting its substitution pattern: a nitro group at the 4-position, a methyl group at the 3-position, and an ethyl ester at the 2-position of the pyridine ring, which is further oxidized to an N-oxide. Its molecular formula is C₉H₁₀N₂O₅, with a molecular weight of 226.19 g/mol. The N-oxide group introduces a formal positive charge on the nitrogen atom, balanced by the adjacent oxygen’s negative charge, creating a zwitterionic structure that influences its solubility and reactivity.
Spectroscopic studies of related nitropyridine N-oxide derivatives, such as 3-methyl-4-nitropyridine N-oxide (POM), provide valuable insights. Time-resolved resonance Raman (TR3) spectroscopy reveals that the lowest triplet (T₁) state of POM adopts a quinonoid conformation due to charge transfer from the N-oxide to the nitro group. This electronic redistribution is likely conserved in the target compound, with the ester group modulating polarity. Nuclear magnetic resonance (NMR) data for analogous compounds show distinct shifts for aromatic protons (δ 8.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm).